molecular formula C11H22N2O2 B2781132 (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate CAS No. 1336912-68-5

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

Cat. No. B2781132
CAS RN: 1336912-68-5
M. Wt: 214.309
InChI Key: WYPHJLKRZSTDMH-VIFPVBQESA-N
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Description

“(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbamate group, which is derived from carbamic acid and consists of a carbonyl group (C=O) linked to an alkyl group and an amino group .


Synthesis Analysis

The synthesis of pyrrolidines and carbamates can be achieved through various methods. For instance, the N-heterocyclization of primary amines with diols can be catalyzed by a Cp*Ir complex . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Unfortunately, specific synthesis methods for “(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate” were not found in the search results.


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate” likely includes a pyrrolidine ring and a carbamate group, as mentioned in the description. Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . The carbamate group consists of a carbonyl group (C=O) linked to an alkyl group and an amino group .


Chemical Reactions Analysis

Various chemical reactions involving pyrrolidines and carbamates have been reported. For example, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Also, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can provide various pyrrolidines in very good yields .

Scientific Research Applications

Synthesis and Intermediate Use

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is a compound utilized in various synthesis processes, demonstrating its importance in organic chemistry and drug development. For instance, it has been involved in the practical and scalable synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process is highlighted by the preparation of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate through an efficient one-pot, two-step telescoped sequence starting from readily available materials, showcasing the compound's role in simplifying complex synthesis routes (Li et al., 2012).

Drug Intermediates and Biological Activity

Further research has explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, where derivatives exhibited significant antiarrhythmic and hypotensive properties. This indicates the compound's potential in the development of new therapeutic agents, particularly in cardiovascular diseases (Chalina et al., 1998).

Structural Characterization and Analysis

The structural characterization of related tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments has provided insights into the molecular architecture of such compounds. These structural analyses are crucial for understanding the compound's reactivity and potential modifications for specific applications (Aouine et al., 2016).

Environmental Stability and Solar Cell Applications

In a distinct application, the compound's derivatives have been studied for their stability to reduction and utility in dye-sensitized solar cells. This showcases the versatility of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate derivatives in materials science, particularly in renewable energy technologies (Klein et al., 2004).

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of 2-substituted pyrrolidines, highlighting its importance in the preparation of chiral molecules. This aspect is vital for pharmaceutical applications where the stereochemistry of drug molecules can significantly impact their efficacy and safety (Zhou et al., 2019).

properties

IUPAC Name

tert-butyl N-[(3S)-1-ethylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPHJLKRZSTDMH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

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